![molecular formula C15H27N3O4 B14309575 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol CAS No. 114290-60-7](/img/structure/B14309575.png)
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is an aromatic organic compound that features tertiary amine and phenolic hydroxyl functionalities within the same molecule. This compound is known for its versatility and is widely used in various chemical processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol typically involves a Mannich reaction, where phenol reacts with formaldehyde and dimethylamine under vacuum conditions. The water produced during the reaction is removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the compound is produced in large quantities using similar Mannich reaction conditions. The process is optimized to ensure high yields and purity, making it suitable for various applications in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides are used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is used in various scientific research applications, including:
Chemistry: As a catalyst in epoxy resin chemistry and polyurethane chemistry.
Biology: In the synthesis of biologically active compounds.
Medicine: As a component in drug formulations.
Industry: Used in the production of coatings, sealants, adhesives, and elastomers.
Mechanism of Action
The compound exerts its effects through its tertiary amine and phenolic hydroxyl functionalities. These groups can interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylaminomethyl)phenol: Similar structure but with dimethylamino groups instead of hydroxymethyl groups.
2,4,6-Tri-tert-butylphenol: Features tert-butyl groups instead of amino groups.
Uniqueness
2,4,6-Tris{[(hydroxymethyl)(methyl)amino]methyl}phenol is unique due to its combination of tertiary amine and phenolic hydroxyl functionalities, which provide it with distinct reactivity and versatility in various chemical processes.
Properties
CAS No. |
114290-60-7 |
|---|---|
Molecular Formula |
C15H27N3O4 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
2,4,6-tris[[hydroxymethyl(methyl)amino]methyl]phenol |
InChI |
InChI=1S/C15H27N3O4/c1-16(9-19)6-12-4-13(7-17(2)10-20)15(22)14(5-12)8-18(3)11-21/h4-5,19-22H,6-11H2,1-3H3 |
InChI Key |
FWMCOYLFUCBELR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=C(C(=C1)CN(C)CO)O)CN(C)CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(But-3-yn-1-yl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14309495.png)
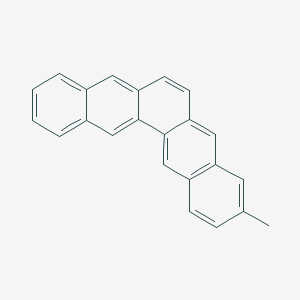
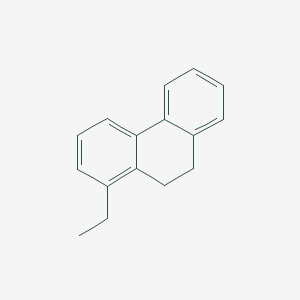
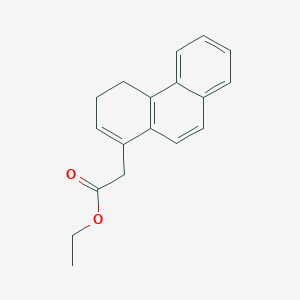

![Dimethyl 2-[(E)-benzylideneamino]-2-methylhexanedioate](/img/structure/B14309530.png)
![6-[(3,5-Dichloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14309538.png)
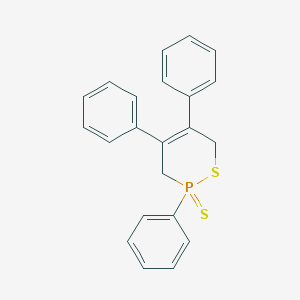
![N-[(2-Hydroxy-5-methoxyphenyl)methyl]-N-(phosphonomethyl)glycine](/img/structure/B14309542.png)
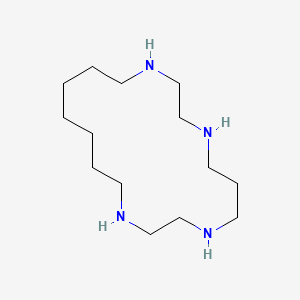
![Chloro(diphenyl)[(propan-2-yl)oxy]silane](/img/structure/B14309546.png)
![Acetic acid, [[5-cyano-2-(methylthio)-4-pyrimidinyl]thio]-, ethyl ester](/img/structure/B14309547.png)
silane](/img/structure/B14309553.png)

